molecular formula C24H40N2O6 B14057932 Boc-Lys(Mtt)-OH.DCHA

Boc-Lys(Mtt)-OH.DCHA

Cat. No.: B14057932
M. Wt: 452.6 g/mol
InChI Key: IOJNRXWJRREUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Mtt)-OH.DCHA, also known as N-alpha-(t-Butoxycarbonyl)-N-epsilon-(4-methyltrityl)-L-lysine dicyclohexylamine salt, is a derivative of lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is particularly valuable in solid-phase peptide synthesis, where it helps in the selective deprotection of specific amino acid residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Mtt)-OH.DCHA involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group with a 4-methyltrityl (Mtt) group. The process typically starts with the lysine amino acid, which undergoes a series of protection and deprotection steps. The Boc group is introduced using Boc anhydride in the presence of a base, while the Mtt group is added using 4-methyltrityl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Mtt)-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected lysine derivative and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-Lys(Mtt)-OH.DCHA involves the selective protection of the lysine amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the alpha-amino group, while the Mtt group protects the epsilon-amino group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H40N2O6

Molecular Weight

452.6 g/mol

IUPAC Name

6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)

InChI Key

IOJNRXWJRREUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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